4-(dimethylamino)-N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride
説明
BenchChem offers high-quality 4-(dimethylamino)-N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(dimethylamino)-N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
4-(dimethylamino)-N-[2-(dimethylamino)ethyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4OS.ClH/c1-15-13-16(2)20-19(14-15)23-22(28-20)26(12-11-24(3)4)21(27)17-7-9-18(10-8-17)25(5)6;/h7-10,13-14H,11-12H2,1-6H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIZUOWSZUACHJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N(CCN(C)C)C(=O)C3=CC=C(C=C3)N(C)C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 4-(dimethylamino)-N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride , often referred to as a benzothiazole derivative, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to a class of benzamide derivatives that exhibit a variety of pharmacological properties. The structural formula can be represented as follows:
- IUPAC Name : 4-(dimethylamino)-N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride
- Molecular Formula : C20H26N4OS·HCl
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Benzothiazole Ring : Utilizing precursors such as 5,7-dimethylbenzo[d]thiazole.
- Amidation Reaction : Coupling the benzothiazole with a dimethylaminoalkyl amine.
- Hydrochloride Salt Formation : Converting the base form into its hydrochloride salt for enhanced solubility and stability.
Antimicrobial Activity
Recent studies have shown that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one have been tested against various bacterial strains:
| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| Staphylococcus aureus | 14 | 64 |
| Escherichia coli | 8 | 1024 |
| Candida albicans | 15 | 64 |
These results indicate that the compound has moderate activity against S. aureus and C. albicans, while showing weaker effects against E. coli .
Antitumor Activity
Benzothiazole derivatives have also been evaluated for their antitumor properties. A study demonstrated that certain related compounds exhibited potent cytotoxic effects against human tumor cell lines. The mechanism often involves the inhibition of topoisomerase II, leading to DNA damage and apoptosis in cancer cells .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing various signaling pathways.
- DNA Interaction : Some studies suggest that similar compounds can intercalate into DNA, disrupting replication and transcription processes .
Case Studies
- Anti-Tubercular Activity : Recent research highlighted the potential of benzothiazole derivatives in treating tuberculosis. Compounds were shown to have better inhibitory concentrations compared to traditional drugs like isoniazid .
- Antimicrobial Efficacy : A comparative study on various benzothiazole derivatives indicated that modifications in side chains significantly affect their antimicrobial potency, with some derivatives outperforming existing antibiotics .
Q & A
Basic: What are the standard synthetic routes for this compound, and how do reaction conditions influence yield and purity?
Methodological Answer:
The compound can be synthesized via multi-step reactions involving substituted benzaldehydes and aminothiazole derivatives. For example, a typical procedure involves refluxing intermediates (e.g., 4-amino-triazole derivatives) with substituted benzaldehydes in absolute ethanol under acidic conditions (glacial acetic acid), followed by solvent evaporation and filtration . Key factors affecting yield and purity include:
- Reaction time : Prolonged reflux (4–10 hours) ensures complete cyclization but risks side reactions.
- Solvent choice : Polar aprotic solvents (e.g., ethanol) favor nucleophilic substitution but may require additives like ammonium acetate to stabilize intermediates .
- Purification : Column chromatography or recrystallization from ethanol is critical for removing unreacted starting materials.
Data Example:
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclization | Ethanol, glacial acetic acid, 4h reflux | 70–80% | >95% |
Basic: What spectroscopic and chromatographic methods are used to confirm the compound’s structure?
Methodological Answer:
- NMR Spectroscopy : -NMR identifies dimethylamino protons (δ 2.8–3.2 ppm) and aromatic protons from the benzothiazole moiety (δ 7.3–8.3 ppm). -NMR confirms carbonyl (C=O, ~165 ppm) and quaternary carbons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 455.5 for CHNOS) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity, with retention times calibrated against standards .
Data Example:
- -NMR (DMSO-d6): δ 2.49 (s, 3H, CH), 7.47–7.72 (m, Ar-H) .
- IR (KBr): 1605 cm (C=O stretch) .
Advanced: How can researchers optimize reaction conditions to mitigate low yields in the final step?
Methodological Answer:
Low yields often arise from steric hindrance in the benzothiazole ring or incomplete deprotonation of dimethylamino groups. Strategies include:
- Design of Experiments (DoE) : Vary temperature (80–120°C), solvent (DMF vs. ethanol), and catalyst (e.g., p-toluenesulfonic acid) to identify optimal conditions .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 1h vs. 4h) and improves regioselectivity .
- In-situ monitoring : Use TLC or FTIR to track intermediate formation and adjust stoichiometry dynamically .
Data Contradiction Example:
- Ethanol reflux yields 70% , while DMF at 100°C yields 85% but requires rigorous purification due to byproducts .
Advanced: How to resolve conflicting spectral data (e.g., unexpected 1H^1H1H-NMR shifts) during characterization?
Methodological Answer:
Unexpected shifts may indicate tautomerism or solvent interactions. Steps to resolve:
- Variable Temperature NMR : Conduct experiments at 25°C and 60°C to detect dynamic equilibria (e.g., keto-enol tautomerism) .
- Deuterated Solvent Screening : Compare spectra in DMSO-d6 vs. CDCl3 to identify solvent-induced shifts.
- X-ray Crystallography : Resolve ambiguities by determining the solid-state structure, confirming substituent orientation .
Example:
- Aromatic protons in CDCl3 may split into multiplets due to restricted rotation, while DMSO-d6 shows averaged singlet peaks .
Advanced: What computational and experimental approaches elucidate structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., kinase domains). Focus on the benzothiazole moiety’s role in hydrophobic binding .
- Pharmacophore Mapping : Identify critical groups (e.g., dimethylamino for solubility, benzamide for hydrogen bonding) via comparative SAR studies .
- In-vitro Assays : Test derivatives with modified substituents (e.g., replacing 5,7-dimethyl groups with halogens) to quantify effects on potency and selectivity .
Data Example:
| Derivative | IC (nM) | LogP |
|---|---|---|
| Parent compound | 120 ± 15 | 2.8 |
| 5-Fluoro analog | 85 ± 10 | 3.1 |
Advanced: How to address discrepancies in biological activity data across different research groups?
Methodological Answer:
Discrepancies may stem from assay conditions or compound purity. Mitigation strategies:
- Standardized Protocols : Use validated cell lines (e.g., HEK293 vs. HeLa) and control compounds in parallel.
- Orthogonal Purity Analysis : Combine HPLC, LC-MS, and elemental analysis to ensure >98% purity .
- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .
Example:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
